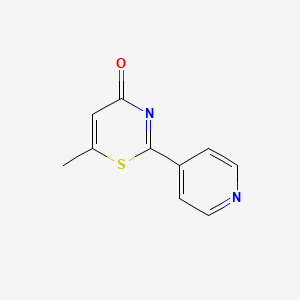![molecular formula C8H14O3S B14389275 (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one CAS No. 88050-89-9](/img/structure/B14389275.png)
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is a chiral compound with a unique structure that includes a methoxy group, a propan-2-yl sulfanyl group, and an oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxy-2-butanone and propan-2-thiol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in 4-hydroxy-2-butanone using a suitable protecting group such as a methoxy group.
Thioether Formation: The protected intermediate is then reacted with propan-2-thiol under basic conditions to form the thioether linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the oxolan-2-one ring, which can be achieved using acidic or basic conditions depending on the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolan-2-one ring can be reduced to form a diol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-5-Methoxy-4-[(methylsulfanyl]oxolan-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
(4R,5R)-5-Methoxy-4-[(ethylsulfanyl]oxolan-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is unique due to its specific stereochemistry and the presence of the propan-2-yl sulfanyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
88050-89-9 |
|---|---|
Molekularformel |
C8H14O3S |
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
(4R,5R)-5-methoxy-4-propan-2-ylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H14O3S/c1-5(2)12-6-4-7(9)11-8(6)10-3/h5-6,8H,4H2,1-3H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
KIVOZTSDRUFVGM-HTRCEHHLSA-N |
Isomerische SMILES |
CC(C)S[C@@H]1CC(=O)O[C@H]1OC |
Kanonische SMILES |
CC(C)SC1CC(=O)OC1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


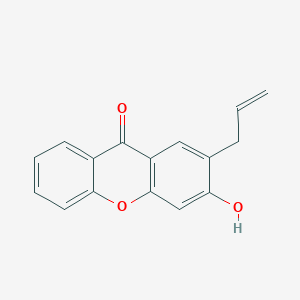
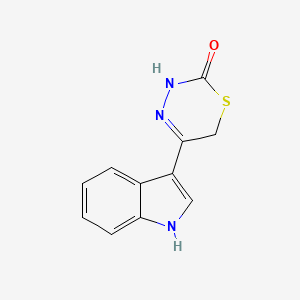
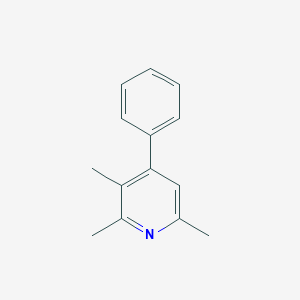
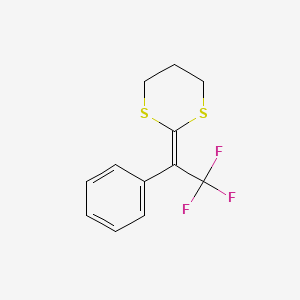
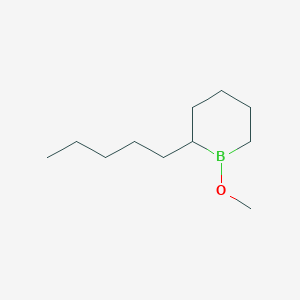


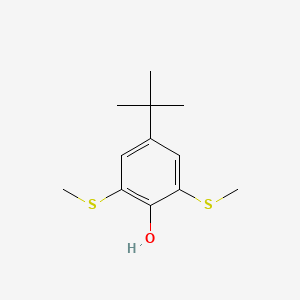
![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
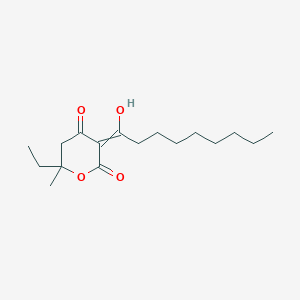
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)

